molecular formula C8H19NO5 B1612377 Bis-tris-d19 CAS No. 352534-93-1

Bis-tris-d19

Cat. No. B1612377
M. Wt: 228.36 g/mol
InChI Key: OWMVSZAMULFTJU-ZMHMTVDGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis-tris-d19 is a novel synthetic compound that has been developed for use in laboratory experiments and research. It is a tris-d19 derivative of the bis-tris family of compounds, which are commonly used in biochemistry and molecular biology research. Bis-tris-d19 has unique properties and applications, which make it an attractive option for researchers.

Scientific Research Applications

  • Mercury Sensing :

    • The study by Coronado et al. (2005) discusses the use of ruthenium complexes, which includes bis-tris, as colorimetric sensors for mercury. This is significant for the development of new sensors for detecting mercury in aqueous solutions (Coronado et al., 2005).
  • Protein Separation in Proteomics :

    • Graham et al. (2005) highlight the application of Bis-Tris in two-dimensional gel electrophoresis, a key technique in proteomics for protein separation. The use of Bis-Tris improves resolution and separation in this method (Graham et al., 2005).
  • Anti-Cancer Applications :

    • Reddy et al. (2017) report the use of gold(I) phosphine complexes containing Bis-Tris in cancer treatment, showing significant inhibitory effects on tumor cell growth (Reddy et al., 2017).
  • Catalytic Applications :

    • Şen et al. (2016) describe the use of zinc(II) phthalocyanines bearing Bis-Tris Schiff base complexes for catalytic bleaching, demonstrating their effectiveness in the degradation of certain dyes (Şen et al., 2016).
  • DNA Damage Research :

    • Bose et al. (1998) utilized Bis-Tris buffer in their study of DNA damage mechanisms by chromium(V) carcinogens. This highlights the role of Bis-Tris in facilitating biochemical reactions and analyses (Bose et al., 1998).
  • Photodynamic Therapy :

    • Roy et al. (2007) demonstrate the use of a ternary iron(III) complex with Bis-Tris in photodynamic therapy, showing its ability to cleave DNA when photoexcited (Roy et al., 2007).
  • Phosphodiesterase Activity :

    • Oh et al. (1998) discuss the phosphodiesterase activity of Bis-Tris coordinated lanthanide(III) complexes, indicating its utility in hydrolyzing phosphate diesters (Oh et al., 1998).

properties

IUPAC Name

1,1,3,3-tetradeuterio-1,3-dideuteriooxy-2-[dideuterio(deuteriooxy)methyl]-N,N-bis(1,1,2,2-tetradeuterio-2-deuteriooxyethyl)propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H19NO5/c10-3-1-9(2-4-11)8(5-12,6-13)7-14/h10-14H,1-7H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D2,10D,11D,12D,13D,14D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMVSZAMULFTJU-ZMHMTVDGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)C(CO)(CO)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O[2H])N(C([2H])([2H])C([2H])([2H])O[2H])C(C([2H])([2H])O[2H])(C([2H])([2H])O[2H])C([2H])([2H])O[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50584683
Record name 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis-tris-d19

CAS RN

352534-93-1
Record name 2-{Bis[2-(~2~H)hydroxy(~2~H_4_)ethyl]amino}-2-[(~2~H)hydroxy(~2~H_2_)methyl](~2~H_4_)propane-1,3-(~2~H_2_)diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50584683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Bis(hydroxymethyl)-2,2',2''-nitriloethanol-d19
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bis-tris-d19
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Bis-tris-d19
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
Bis-tris-d19
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Bis-tris-d19
Reactant of Route 5
Reactant of Route 5
Bis-tris-d19
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Bis-tris-d19

Citations

For This Compound
22
Citations
LW Arbogast, RG Brinson, T Formolo, JT Hoopes… - Pharmaceutical …, 2016 - Springer
… , pH 6.0 exchanged into 20 mM Bis-Tris-d19, pH 6.0, and … fragments were prepared in 20 mM Bis-Tris-d19, pH 6.0 in 3… a 100 kDa centrifugal filter into 20 mM Bis-Tris-d19, pH 6.0 in 3% D …
Number of citations: 52 link.springer.com
LW Arbogast, F Delaglio, JE Schiel… - Analytical …, 2017 - ACS Publications
… and buffer exchange into 25 mM Bis-Tris-d19, pH 6.0, using a … /mL and exchanged into 25 mM Bis-Tris-d19, pH 6.0, using a … /mL and exchanged into 25 mM Bis-Tris-d19, pH 6.0, using a …
Number of citations: 71 pubs.acs.org
N Sugimori, T Torizawa, DJ Aceti, S Thao… - Journal of Biomolecular …, 2004 - Springer
The flowering brassica Arabidopsis thaliana is important as a model for identifying plant genes and determining their functions. Its many advantages include a relatively small genome of …
Number of citations: 2 link.springer.com
PT Reddy, RG Brinson, JT Hoopes, C McClung, N Ke… - MAbs, 2018 - Taylor & Francis
… Protein samples were constituted in 25 mM bis tris-d19, pH 6.0, and spectra were recorded … Protein samples were constituted in 25 mM bis tris-d19, pH 6.0, and spectra were recorded at …
Number of citations: 13 www.tandfonline.com
T Torizawa, M Shimizu, M Taoka, H Miyano… - Journal of Biomolecular …, 2004 - Springer
We provide detailed descriptions of our refined protocols for the cell-free production of labeled protein samples for NMR spectroscopy. These methods are efficient and overcome two …
Number of citations: 151 link.springer.com
LW Arbogast, RG Brinson, JP Marino - Methods in Enzymology, 2016 - Elsevier
Methods for characterizing the higher-order structure of protein therapeutics are in great demand for establishing consistency in drug manufacturing, for detecting drug product …
Number of citations: 39 www.sciencedirect.com
M Kainosho, T Torizawa, Y Iwashita, T Terauchi… - Nature, 2006 - nature.com
Nuclear-magnetic-resonance spectroscopy can determine the three-dimensional structure of proteins in solution. However, its potential has been limited by the difficulty of interpreting …
Number of citations: 544 www.nature.com
Y Yuan, YA Ayinuola, D Singh, O Ayinuola… - Journal of structural …, 2019 - Elsevier
… Purified samples of the VEK50s and K2 hPg were dialyzed against NMR sample buffer (20 mM Bis-Tris-d19/2 μM DSS/5% 2 H 2 O/95% H 2 O, pH 6.7) prior to NMR measurements. In …
Number of citations: 8 www.sciencedirect.com
RG Brinson, JP Marino, F Delaglio, LW Arbogast… - MAbs, 2019 - Taylor & Francis
… During the final filtration step, the NIST-Fab was buffer exchanged into 25 mM bis-tris-d19, pH 6.0, in 95% H 2 O and 5% D 2 O. The final concentration of the NIST-Fab was adjusted …
Number of citations: 68 www.tandfonline.com
M Takeda, T Ikeya, P Güntert, M Kainosho - Nature protocols, 2007 - nature.com
The labeling of proteins with stable isotopes enhances the NMR method for the determination of 3D protein structures in solution. Stereo-array isotope labeling (SAIL) provides an …
Number of citations: 62 www.nature.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.